3-Phenyl-1H-indole-2-carbaldehyde
Overview
Description
3-Phenyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The structure of this compound consists of an indole ring substituted with a phenyl group at the 3-position and an aldehyde group at the 2-position.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3-phenyl-1h-indole-2-carbaldehyde, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-Phenyl-1H-indole-2-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit significant biological activities, including anticancer, antioxidant, and antimicrobial properties . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic activation. Additionally, this compound can bind to proteins and receptors, influencing their function and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of protein kinases, leading to alterations in cell signaling cascades . Furthermore, this compound can affect gene expression by interacting with transcription factors, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, this compound can induce changes in gene expression by interacting with DNA and RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer and anti-inflammatory activities . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels . The compound’s metabolism is crucial for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-indole-2-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Another method includes the Vilsmeier-Haack reaction, where an indole derivative is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the 2-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole nucleus
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups under acidic or basic conditions
Major Products:
Oxidation: 3-Phenyl-1H-indole-2-carboxylic acid.
Reduction: 3-Phenyl-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used
Scientific Research Applications
3-Phenyl-1H-indole-2-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
2-Phenyl-1H-indole-3-carbaldehyde: Similar structure but with the phenyl group at the 2-position and the aldehyde group at the 3-position
Uniqueness: 3-Phenyl-1H-indole-2-carbaldehyde is unique due to the specific positioning of the phenyl and aldehyde groups, which influences its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets and different synthetic applications compared to its analogs .
Properties
IUPAC Name |
3-phenyl-1H-indole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16-14/h1-10,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDBFQTUGJUCNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489899 | |
Record name | 3-Phenyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6915-66-8 | |
Record name | 3-Phenyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-phenyl-1H-indole-2-carbaldehyde in the synthesis of novel indolyl-pyrimidine derivatives, and what biological activities were these derivatives screened for?
A1: this compound derivatives serve as crucial building blocks in synthesizing a series of novel indolyl-pyrimidine compounds . Specifically, various 5-substituted 3-phenyl-1H-indole-2-carbaldehydes react with 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione to form Schiff bases. These intermediates then undergo cyclization, ultimately yielding the target compounds, 8-(5-substituted 3-phenyl-1H-indol-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-diones.
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